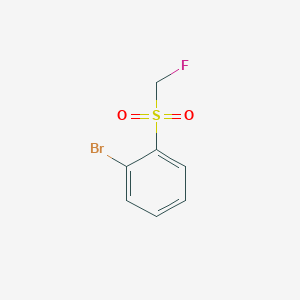

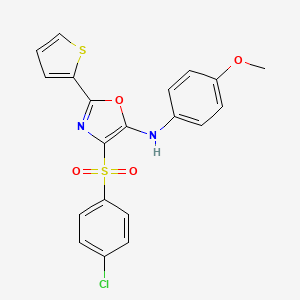

![molecular formula C16H13ClN4OS B2885099 2-[(4-氯苯基)硫基]-N-[4-(1H-1,2,4-三唑-1-基)苯基]乙酰胺 CAS No. 763124-76-1](/img/structure/B2885099.png)

2-[(4-氯苯基)硫基]-N-[4-(1H-1,2,4-三唑-1-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 1,2,4-triazole derivatives have been synthesized using various methods . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, IR spectrum, and other properties of a similar compound were determined .科学研究应用

Antifungal and Antibacterial Applications

Compounds containing the 1,2,4-triazole moiety, such as our subject compound, have been reported to exhibit significant antifungal and antibacterial properties . This makes them valuable in the development of new pharmaceuticals to combat resistant strains of bacteria and fungi. The chlorophenyl group in the compound could potentially enhance these properties, making it a candidate for further research in medicinal chemistry.

Agricultural Chemical Research

The structural similarity of the compound to known plant growth retardants and herbicides suggests potential applications in agriculture . Research could explore its efficacy in controlling plant growth and development, which could lead to the synthesis of new agrochemicals aimed at improving crop yields and managing weeds.

Antiviral Research

Sulfonamide derivatives, which are structurally related to our compound, have shown antiviral activity against tobacco mosaic virus . This indicates that our compound could be investigated for its potential use in protecting plants from viral pathogens, contributing to the field of plant virology and agricultural bioengineering.

Material Science and Electrochemistry

The triazole ring, known for its coordination abilities, could make this compound useful in material science, particularly in the creation of electroactive frameworks . These frameworks have applications in the development of electrochromic devices, optical materials, and sensors.

Enzyme Inhibition Studies

Compounds with sulfonamide and triazole components have been studied for their ability to inhibit certain enzymes, such as carbonic anhydrase . This compound could be explored for its enzyme inhibition properties, which is significant for the design of drugs treating conditions like glaucoma or mountain sickness.

Cancer Research

The presence of both a sulfanyl group and a triazole ring could make this compound a candidate for anticancer research. Previous studies have indicated that similar structures can inhibit the growth of tumor cells . Further research could determine its potential as a chemotherapeutic agent.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-12-1-7-15(8-2-12)23-9-16(22)20-13-3-5-14(6-4-13)21-11-18-10-19-21/h1-8,10-11H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWOOQRNUYJUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

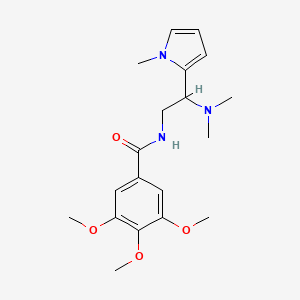

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2885021.png)

![Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

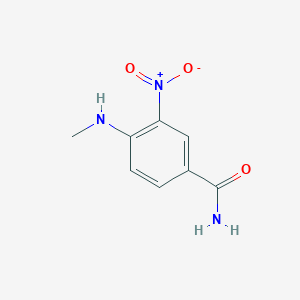

![1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2885026.png)

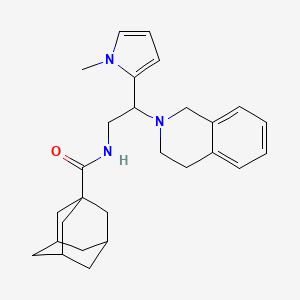

![3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2885030.png)

![4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2885033.png)

![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)